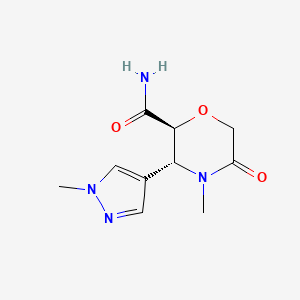

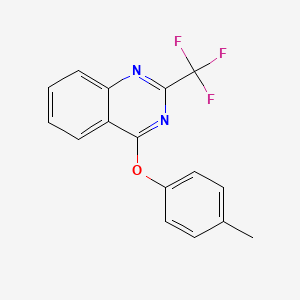

4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinazoline derivatives have been the subject of extensive research due to their diverse biological activities and potential applications in medicinal chemistry. The compound "4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline" is a quinazoline derivative that has not been explicitly mentioned in the provided papers, but the papers do discuss various quinazoline derivatives with different substitutions that exhibit a range of biological activities, including herbicidal, hypolipidemic, antihistaminic, anticonvulsive, and photophysical properties .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves cyclization reactions and functionalization of the quinazoline core

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Quinazoline derivatives, including those similar to 4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline, are nitrogen-containing heterocyclic compounds known for their significant biological activity. Research has explored methods for synthesizing intermediates and derivatives of quinazoline, demonstrating its chemical versatility and potential applications in pharmaceutical research (Xu Li-feng, 2011).

Biological and Pharmacological Activities

Hypolipidemic Activities:

- Quinazoline derivatives have been studied for their hypolipidemic properties, showing potential for lowering triglyceride and cholesterol levels, indicating their relevance in the treatment of lipid disorders (Y. Kurogi et al., 1996).

Antioxidant and Cytotoxic Activities:

- Quinazoline derivatives have shown significant antioxidant activity, with certain compounds exhibiting higher cytotoxicity against cancerous cell types and compatibility with normal cells. This suggests their potential as therapeutic agents in cancer treatment (Raluca Pele et al., 2022).

Herbicidal Applications:

- Some quinazoline derivatives have been identified for their herbicidal activity, showing potential as broad-spectrum weed control agents in agriculture (Da-Wei Wang et al., 2014).

Optoelectronic Materials:

- Quinazolines have applications in electronic devices, including photo- and electroluminescent elements, demonstrating their significance in the development of novel optoelectronic materials (G. Lipunova et al., 2018).

Antiviral Activity:

- Fluorine-containing quinazoline derivatives have shown promising antiviral properties against viruses like monkeypox and smallpox vaccine, indicating their potential in antiviral drug development (G. Lipunova et al., 2012).

Antiallergy Agents:

- Certain quinazoline derivatives have demonstrated significant antiallergic activity, highlighting their potential in the development of new treatments for allergic reactions (R. LeMahieu et al., 1983).

Anticancer Properties:

- Quinazoline-based compounds have been found to inhibit certain types of cancer cell growth, particularly in lung cancer, by inducing cell cycle arrest and apoptosis. This indicates their potential application in cancer therapy (Haining Shi et al., 2017).

Orientations Futures

The study and application of quinazoline derivatives are active areas of research in medicinal chemistry due to their wide range of biological activities. Future research on “4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline” could involve exploring its potential biological activities and optimizing its properties for specific applications .

Propriétés

IUPAC Name |

4-(4-methylphenoxy)-2-(trifluoromethyl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2O/c1-10-6-8-11(9-7-10)22-14-12-4-2-3-5-13(12)20-15(21-14)16(17,18)19/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSILJPBDMCCERC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Methyl-1-(1-methylindol-2-yl)propyl]benzotriazole](/img/structure/B3000519.png)

![2-(2,4-dichlorophenoxy)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide](/img/structure/B3000522.png)

![N'-(2-Cyanophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B3000525.png)

![N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-2-chloroacetamide](/img/structure/B3000528.png)

![1-(2,5-Dimethoxyphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3000529.png)